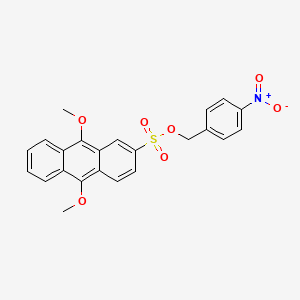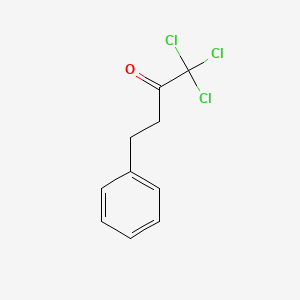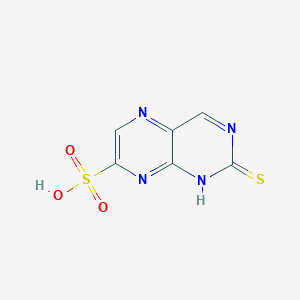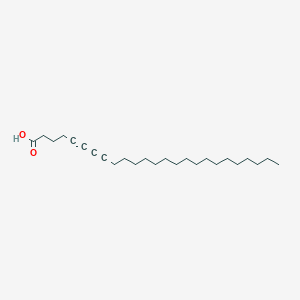
5,7-Pentacosadiynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Pentacosadiynoic acid is a long-chain diacetylenic acid with the molecular formula C25H42O2. It is a member of the diacetylene family, characterized by the presence of two triple bonds in its carbon chain. This compound is known for its unique properties, including its ability to undergo polymerization upon exposure to UV light, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,7-Pentacosadiynoic acid can be synthesized through various methods. One common approach involves the reaction of a long-chain alkyne with a diacetylene precursor. For example, the synthesis can be initiated by reacting a long-chain alkyne with oxalyl chloride in the presence of a solvent like dichloromethane . The reaction typically proceeds at room temperature, and the product is purified through standard techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Pentacosadiynoic acid undergoes various chemical reactions, including:
Polymerization: Upon exposure to UV light, this compound can polymerize to form polydiacetylene, a material known for its color-changing properties.
Substitution: It can undergo substitution reactions with different nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as horseradish peroxidase.
Polymerization: UV light exposure at specific wavelengths (e.g., 254 nm) without the need for a catalyst.
Major Products Formed
Polydiacetylene: Formed through polymerization, known for its colorimetric properties.
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5,7-Pentacosadiynoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polydiacetylene-based materials for sensors and other applications.
Biology: Employed in the development of biosensors for detecting biological molecules and pathogens.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism of action of 5,7-Pentacosadiynoic acid primarily involves its ability to undergo polymerization and form polydiacetylene. This polymerization process is triggered by UV light, leading to a color change from blue to red . The color change is due to the alteration in the conjugated polymer backbone, which affects the material’s optical properties. This property is exploited in various sensing applications, where the color change indicates the presence of specific analytes or environmental changes .
Vergleich Mit ähnlichen Verbindungen
5,7-Pentacosadiynoic acid can be compared with other diacetylenic acids, such as:
10,12-Pentacosadiynoic acid: Similar in structure but differs in the position of the triple bonds.
5,7-Hexadecadiynoic acid: A shorter-chain diacetylenic acid with similar polymerization properties.
5,7-Docosadiynoic acid: Another diacetylenic acid with a different chain length and similar reactivity.
Uniqueness
This compound is unique due to its specific chain length and the position of its triple bonds, which influence its polymerization behavior and the properties of the resulting polydiacetylene. This makes it particularly valuable in applications requiring precise control over the material’s optical and mechanical properties .
Eigenschaften
CAS-Nummer |
138305-24-5 |
|---|---|
Molekularformel |
C25H42O2 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
pentacosa-5,7-diynoic acid |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-17,22-24H2,1H3,(H,26,27) |
InChI-Schlüssel |
FNZINNGYZQYQHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC#CC#CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)


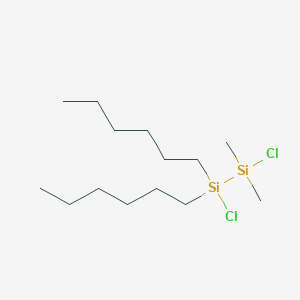

![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)

![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
